2-methyl-9H-fluoren-9-one

Description

BenchChem offers high-quality 2-methyl-9H-fluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-9H-fluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

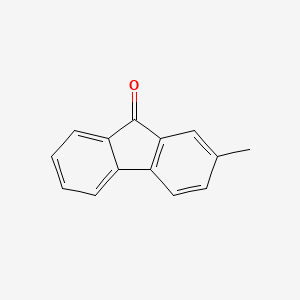

Structure

3D Structure

Properties

IUPAC Name |

2-methylfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXOMIPLRDTZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951072 | |

| Record name | 2-Methyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-51-9, 77468-39-4 | |

| Record name | 9H-Fluoren-9-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoren-9-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-FLUOREN-9-ONE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC4Q582JNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling the Potential of a Versatile Fluorenone Derivative

An In-depth Technical Guide to the Chemical Properties of 2-methyl-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

2-methyl-9H-fluoren-9-one is a polycyclic aromatic ketone built upon the rigid and electronically significant fluorenone scaffold. The fluorene core, a tricyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science, appearing in drugs like the antimalarial lumefantrine and the antiviral tilorone.[1] The introduction of a ketone at the 9-position creates an electron-accepting moiety, while the methyl group at the 2-position subtly modulates the molecule's electronic properties and enhances its solubility in common organic solvents.[2]

This guide offers a comprehensive exploration of the chemical properties of 2-methyl-9H-fluoren-9-one, moving from its fundamental molecular characteristics and synthesis to its spectroscopic signature, reactivity, and applications. The insights provided are intended to empower researchers in leveraging this compound as a versatile intermediate for the synthesis of functionalized polycyclic aromatic hydrocarbons, novel therapeutic agents, and advanced optoelectronic materials.[2][3]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in chemical and biological systems. 2-methyl-9H-fluoren-9-one's structure is defined by a planar fluorene system with a carbonyl group at the C9 bridge and a methyl substituent on one of the benzene rings.

Caption: Molecular Structure of 2-methyl-9H-fluoren-9-one.

The key physicochemical properties of 2-methyl-9H-fluoren-9-one are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

| Property | Value | Source |

| CAS Number | 2840-51-9 | PubChem[4] |

| Molecular Formula | C₁₄H₁₀O | PubChem[4] |

| Molecular Weight | 194.23 g/mol | PubChem[4] |

| IUPAC Name | 2-methylfluoren-9-one | PubChem[4] |

| Appearance | (Typically a solid) | General Knowledge |

| XLogP3 | 3.9 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 1 | PubChem[4] |

Synthesis and Purification

The synthesis of substituted fluorenones is a well-established area of organic chemistry. Common strategies include palladium-catalyzed carbonylative cyclizations and the oxidation of the corresponding fluorene precursors.[5][6] The latter approach is often preferred for its operational simplicity and the availability of the starting 2-methyl-9H-fluorene.

A highly efficient and environmentally conscious method involves the aerobic oxidation of 9H-fluorenes using a base such as potassium hydroxide (KOH) in a suitable solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), with ambient air serving as the oxidant.[6][7][8] This method avoids the use of toxic heavy metal oxidants like chromium trioxide.[6]

Caption: General workflow for the aerobic oxidation synthesis.

Experimental Protocol: Aerobic Oxidation of 2-methyl-9H-fluorene

This protocol is adapted from established green chemistry methods for the synthesis of 9-fluorenones.[7][8]

Materials:

-

2-methyl-9H-fluorene

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, for longer reaction times)

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-methyl-9H-fluorene (1.0 eq).

-

Solvent and Base Addition: Add anhydrous THF to dissolve the starting material. Then, add powdered KOH (approx. 1.0-1.5 eq).

-

Oxidation: Stir the resulting suspension vigorously at room temperature, open to the air (or with an air condenser). The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar product spot. This reaction can take several hours.[7]

-

Work-up: Upon completion, filter the reaction mixture to remove the KOH and any insoluble byproducts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Redissolve the crude solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with deionized water (3x) to remove any remaining salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate again to yield the purified 2-methyl-9H-fluoren-9-one. Further purification can be achieved by recrystallization if necessary.

Causality: The basic medium (KOH) is crucial as it facilitates the deprotonation of the relatively acidic C9-protons of the fluorene starting material. The resulting carbanion is then oxidized by atmospheric oxygen to form the corresponding ketone.[8] THF is an effective solvent that dissolves the organic substrate while allowing for a heterogeneous reaction with the solid base.

Spectroscopic Characterization

Unambiguous identification of 2-methyl-9H-fluoren-9-one relies on a combination of spectroscopic techniques. The expected spectral data are derived from the known spectra of 9-fluorenone and the predictable electronic effects of the methyl substituent.[9][10]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2 - 7.8 ppm | Multiple signals (doublets, triplets) in the aromatic region. The methyl group will cause slight shifts compared to unsubstituted fluorenone. |

| Methyl Protons | δ ~2.4 ppm | A singlet integrating to 3 hydrogens, typical for an aryl-methyl group. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~193 ppm | The ketone carbonyl is highly deshielded and appears far downfield.[10] |

| Aromatic Carbons | δ 120 - 145 ppm | Multiple signals corresponding to the 12 aromatic carbons. The carbon bearing the methyl group will be shifted.[10] | |

| Methyl Carbon (-CH₃) | δ ~21 ppm | Typical chemical shift for an aryl-methyl carbon. | |

| IR Spec. | C=O Stretch (Ketone) | ~1710 - 1720 cm⁻¹ | Strong, sharp absorption band characteristic of a conjugated ketone. |

| C-H Aromatic Stretch | ~3000 - 3100 cm⁻¹ | Absorption bands for sp² C-H bonds. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 194.07 | Corresponds to the molecular weight of C₁₄H₁₀O. |

Chemical Reactivity and Applications

The chemical reactivity of 2-methyl-9H-fluoren-9-one is dominated by the electrophilic carbonyl group and the nucleophilic aromatic rings. This dual reactivity makes it a valuable intermediate.[2] Fluorenone derivatives are precursors to a wide array of functional materials and biologically active molecules.[1][3][11]

Caption: Relationship between reactivity and applications.

-

As a Synthetic Intermediate: The ketone functionality can be readily transformed. For instance, reduction yields 2-methyl-9H-fluoren-9-ol, a precursor for other derivatives. Reaction with hydroxylamine or hydrazines can produce oximes and hydrazones, which are themselves useful ligands or synthons.[1][12]

-

In Drug Development: The fluorene nucleus is a key pharmacophore. Derivatives have shown potential as antimicrobial, antiviral, and antineoplastic agents.[1][13] 2-methyl-9H-fluoren-9-one serves as a starting point for synthesizing more complex, substituted analogs for structure-activity relationship (SAR) studies.

-

In Materials Science: Fluorene-based compounds are prized for their photophysical properties, including strong fluorescence and good thermal stability.[3] 2-methyl-9H-fluoren-9-one can be used to build larger conjugated systems for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.[3][11]

Safety and Handling

As with any laboratory chemical, proper handling of 2-methyl-9H-fluoren-9-one is essential. The following information is derived from safety data sheets for fluorenone and its derivatives.[14][15][16]

-

Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[16][17] Some fluorenone derivatives are considered toxic to aquatic life with long-lasting effects.[15]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-methyl-9H-fluoren-9-one is a compound of significant interest due to its combination of a rigid, electronically active fluorenone core and a solubilizing methyl group. Its well-defined synthesis, predictable spectroscopic properties, and versatile reactivity make it an invaluable building block in both medicinal chemistry and materials science. This guide provides the foundational knowledge required for researchers to confidently handle, characterize, and strategically employ this compound in the pursuit of novel molecules and materials with tailored functions.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17824, 2-methyl-9H-fluoren-9-one. Retrieved from [Link]

-

Mole-Mart. (n.d.). Cas no 2840-51-9 (2-Methyl-9H-fluoren-9-one). Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluorene, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 9H-Fluorene, 2-methyl- (CAS 1430-97-3). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of fluorenones. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Methyl-9H-fluorene | CAS#:1430-97-3. Retrieved from [Link]

-

Limban, C., et al. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2955. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluorene, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. In Green Chemistry. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10241, Fluorenone. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. Retrieved from [Link]

-

ACS Publications. (2022). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis. Retrieved from [Link]

-

Semantic Scholar. (1972). The crystal and molecular structure of 9-fluorenone. Retrieved from [Link]

-

Transtutors. (2021). Label the MS, IR spectrum, Hnmr spectrum, and c-NMR spectrum for.... Retrieved from [Link]

-

Brainly. (2023). iv. IR Spectra – Label important peaks with respect to functional groups present for fluorenol and.... Retrieved from [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

Sources

- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2840-51-9(2-Methyl-9H-fluoren-9-one) | Kuujia.com [kuujia.com]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. 2-methyl-9H-fluoren-9-one | C14H10O | CID 17824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorenone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. (Solved) - Label the MS, IR spectrum, Hnmr spectrum, and c-NMR spectrum for... (1 Answer) | Transtutors [transtutors.com]

- 10. brainly.com [brainly.com]

- 11. nbinno.com [nbinno.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. synquestlabs.com [synquestlabs.com]

- 17. echemi.com [echemi.com]

Foreword: The Fluorenone Scaffold - A Privileged Structure in Modern Chemistry

An In-depth Technical Guide to 2-methyl-9H-fluoren-9-one (CAS: 2840-51-9)

The world of complex organic synthesis and medicinal chemistry is built upon a foundation of versatile molecular scaffolds. Among these, the rigid, planar, and highly functionalizable tricyclic system of fluorene and its oxidized counterpart, fluorenone, have garnered significant attention.[1] These structures are not merely chemical curiosities; they are recurrent motifs in a host of biologically active molecules and advanced materials.[2] Fluorenone derivatives, in particular, form the core of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimalarial, and antibacterial properties.[2][3][4][5] Their unique photophysical characteristics also make them valuable in materials science for applications such as organic light-emitting diodes (OLEDs) and semiconductors.[2]

This guide focuses on a specific, yet important, member of this class: 2-methyl-9H-fluoren-9-one . We will delve into its fundamental properties, validated synthesis protocols, analytical characterization, and the scientific rationale for its growing importance as a building block in drug discovery and organic synthesis.

Section 1: Core Molecular Profile of 2-methyl-9H-fluoren-9-one

2-methyl-9H-fluoren-9-one is an aromatic organic compound featuring the characteristic fluorenone core with a methyl group substituted at the C-2 position.[6] This seemingly simple modification enhances solubility in common organic solvents compared to the parent fluorenone, a practical advantage that facilitates its use in various synthetic applications.[6]

| Property | Value | Source |

| CAS Number | 2840-51-9 | [7] |

| Molecular Formula | C₁₄H₁₀O | [7] |

| Molecular Weight | 194.23 g/mol | [7] |

| IUPAC Name | 2-methylfluoren-9-one | [7] |

| Appearance | Yellowish solid (typical for fluorenones) | [2] |

| LogP (Octanol/Water) | 3.9 | [7] |

Section 2: Synthesis and Purification

The most direct and common route to synthesizing fluoren-9-one derivatives is through the oxidation of the corresponding 9H-fluorene precursor.[8] Numerous methods have been developed, ranging from classical oxidations using high-valence metals to more modern, greener approaches employing air or oxygen as the oxidant in the presence of a base.[9] The latter is often preferred due to its mild conditions, high yields, and reduced environmental impact.[9]

Workflow for Synthesis via Air Oxidation

The following diagram outlines a robust and scalable workflow for the synthesis of 2-methyl-9H-fluoren-9-one from 2-methyl-9H-fluorene.

Caption: General workflow for the air oxidation of 2-methyl-9H-fluorene.

Detailed Experimental Protocol

This protocol is adapted from established methods for the aerobic oxidation of fluorene derivatives.[9][10]

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 2-methyl-9H-fluorene (1.0 eq), in tetrahydrofuran (THF). The typical weight ratio of fluorene compound to THF is between 1:4 and 1:6.[10]

-

Base Addition: Add powdered potassium hydroxide (KOH) (approx. 1.0-2.0 eq). The use of a strong base is critical for deprotonating the C-9 position, forming a fluorenyl anion which is susceptible to oxidation.[8]

-

Oxidation: Stir the resulting suspension vigorously at room temperature. The flask should be open to the atmosphere (or have an air inlet) to allow for the ingress of oxygen, which serves as the terminal oxidant. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion (typically 1-8 hours), filter the mixture through a pad of celite to remove the solid KOH and any inorganic byproducts.[10]

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the THF.

-

Washing: Wash the resulting solid residue with deionized water to remove any remaining salts.

-

Drying: Dry the purified yellow solid under vacuum to yield 2-methyl-9H-fluoren-9-one. This method typically results in high yield (often >95%) and purity.[10]

Section 3: Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Analytical Workflow

Caption: Standard analytical workflow for structural elucidation.

Expected Spectroscopic Data

The following table summarizes the key spectral features expected for 2-methyl-9H-fluoren-9-one, based on data for the parent fluorenone and general principles of spectroscopy.[11][12][13][14][15]

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~2.5 ppm (s, 3H): Methyl protons.7.2-7.8 ppm (m, 7H): Aromatic protons. The signals will be complex due to coupling, with distinct patterns for the protons on both aromatic rings. | The singlet at ~2.5 ppm is characteristic of a methyl group attached to an aromatic ring. The aromatic region will show signals for the seven remaining protons on the tricyclic system. |

| ¹³C NMR | ~22 ppm: Methyl carbon.~120-145 ppm: Aromatic and quaternary carbons.~194 ppm: Carbonyl carbon (C=O). | The carbonyl carbon resonance is highly deshielded and appears significantly downfield, providing definitive evidence of the ketone group.[15] |

| IR Spectroscopy | ~1710-1720 cm⁻¹ (strong): C=O stretch.~2850-3000 cm⁻¹ (medium): C-H stretches (aromatic and aliphatic).~1600 cm⁻¹ (sharp): C=C aromatic stretch. | The most prominent and diagnostic peak is the strong absorption from the carbonyl group, confirming the oxidation from fluorene to fluorenone.[12] |

| Mass Spec. (EI) | m/z 194 (M⁺): Molecular ion peak.m/z 165 ([M-CHO]⁺): Loss of a formyl radical.m/z 139: Further fragmentation. | The molecular ion peak at m/z 194 corresponds to the molecular weight of C₁₄H₁₀O. Fragmentation patterns often involve the loss of CO or CHO from the ketone.[13] |

Section 4: Applications in Research and Drug Development

While 2-methyl-9H-fluoren-9-one is primarily utilized as a chemical intermediate, its core structure is of significant interest to medicinal chemists. The fluorenone scaffold is considered a "privileged structure" because it can bind to multiple, diverse biological targets, leading to a broad range of pharmacological activities.[2][3]

Potential Therapeutic Avenues

The fluorenone core has been successfully incorporated into drugs with diverse applications:

-

Antiviral Agents: Tilorone, a fluorenone derivative, is a known broad-spectrum antiviral agent.[4]

-

Anticancer Agents: The rigid planarity of the fluorenone system allows it to intercalate with DNA, a mechanism exploited in the design of some anticancer drugs.[2][3]

-

Antimalarial Drugs: The fluorene core is a key component in the synthesis of important antimalarial drugs like Lumefantrine.[1][5]

-

Antibacterial and Antifungal Agents: Numerous studies have demonstrated the antimicrobial activity of novel fluorene and fluorenone derivatives.[4]

The methyl group on 2-methyl-9H-fluoren-9-one can serve as a synthetic handle for further functionalization or can modulate the electronic properties and lipophilicity of the molecule, potentially fine-tuning its biological activity. It serves as an ideal starting point for building libraries of novel compounds for high-throughput screening.

Conceptual Application Pathway

Caption: Conceptual pathway from a core scaffold to a drug candidate.

Conclusion

2-methyl-9H-fluoren-9-one (CAS 2840-51-9) represents more than just another entry in a chemical catalog. It is a strategically important intermediate, benefiting from a straightforward and high-yielding synthesis. Its well-defined chemical properties and the proven therapeutic potential of its parent scaffold make it a valuable tool for researchers in organic synthesis and a promising starting point for drug discovery campaigns. As the demand for novel therapeutics continues to grow, the exploration of compound libraries derived from versatile and privileged structures like 2-methyl-9H-fluoren-9-one will remain a cornerstone of modern medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. researchgate.net [researchgate.net]

- 5. ujpronline.com [ujpronline.com]

- 6. 2840-51-9(2-Methyl-9H-fluoren-9-one) | Kuujia.com [kuujia.com]

- 7. 2-methyl-9H-fluoren-9-one | C14H10O | CID 17824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]

- 9. researchgate.net [researchgate.net]

- 10. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 11. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 9H-Fluoren-9-one [webbook.nist.gov]

- 13. 9H-Fluoren-9-one [webbook.nist.gov]

- 14. youtube.com [youtube.com]

- 15. brainly.com [brainly.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-9H-fluoren-9-one

Abstract

This technical guide provides an in-depth analysis of the synthetic methodologies for the oxidation of 2-methylfluorene to 2-methyl-9H-fluoren-9-one. Fluorenone derivatives are pivotal building blocks in materials science and pharmaceutical development, demanding robust and efficient synthetic routes. This document moves beyond simple protocol recitation to explore the underlying chemical principles, comparative advantages, and practical considerations of key oxidative methods. We will dissect classical stoichiometric oxidations using chromium reagents and contrast them with modern, greener catalytic approaches employing molecular oxygen. Detailed, field-tested protocols, mechanistic insights, and critical safety evaluations are provided to equip researchers, chemists, and process development professionals with the knowledge to select and execute the optimal synthesis for their specific application, whether for bench-scale research or scale-up manufacturing.

Introduction: The Significance of the Fluorenone Core

The 9-fluorenone scaffold is a privileged structure in organic chemistry. Its rigid, planar, and electron-deficient aromatic system imparts unique photophysical and electronic properties. Consequently, fluorenone derivatives are integral to the development of advanced materials, including organic light-emitting diodes (OLEDs), solar cells, and conductive polymers.[1][2] The oxidation of the C9 methylene bridge of a fluorene is the most direct route to this valuable ketone functionality.[3]

2-Methyl-9H-fluoren-9-one, the subject of this guide, serves as a key intermediate. The methyl group at the C2 position provides a handle for further functionalization, allowing for the fine-tuning of the molecule's electronic properties or the attachment of pharmacophores. The primary challenge in its synthesis from 2-methylfluorene lies in the selective and efficient oxidation of the benzylic C9 position without affecting the aromatic rings or the methyl substituent. This guide will focus on the most prevalent and effective methods to achieve this transformation.

Synthetic Strategies: A Comparative Overview

The conversion of 2-methylfluorene to its corresponding ketone can be broadly categorized into two approaches: stoichiometric oxidation using strong oxidizing agents and catalytic oxidation using air or oxygen.

-

Stoichiometric Oxidation (e.g., Chromium-Based Reagents): These methods are classic, well-documented, and often provide high yields in a laboratory setting.[4][5] Reagents like sodium dichromate or Jones reagent (chromic acid) are powerful and effective. However, their primary drawback is the generation of significant amounts of toxic heavy metal waste (Cr(III)), posing considerable environmental and disposal challenges.[6]

-

Catalytic Air Oxidation: These "greener" methods utilize air or pure oxygen as the terminal oxidant, with water being the only byproduct.[7][8] These reactions typically operate under basic conditions, often with a phase-transfer catalyst, to facilitate the deprotonation of the acidic C9 proton and initiate the oxidation cycle.[9] While environmentally superior, these methods can require more rigorous optimization of catalysts, solvents, and reaction conditions to achieve high conversion and selectivity.

The choice between these strategies hinges on a balance of factors including scale, cost, available equipment, and environmental, health, and safety (EHS) considerations.

Method 1: Stoichiometric Oxidation with Sodium Dichromate

This is a robust and widely cited method for the oxidation of fluorene derivatives.[4][5] The use of sodium dichromate in a strong acid, typically glacial acetic acid, provides a powerful oxidative environment.

Mechanism and Rationale

The reaction proceeds through the formation of a chromate ester intermediate. The acidic C9 protons of fluorene are not directly involved; rather, the benzylic C-H bonds are susceptible to oxidation by the strong Cr(VI) species. Glacial acetic acid serves as a solvent that can dissolve both the nonpolar fluorene substrate and the ionic dichromate salt, while also providing the necessary acidic medium.[5] The reaction progress is often visually indicated by a color change from the orange of Cr(VI) to the green of the reduced Cr(III) species.[10][11]

Detailed Experimental Protocol

Warning: Chromium (VI) compounds are highly toxic, carcinogenic, and strong oxidizers.[12][13][14][15][16] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Dissolution: To the flask, add 2-methylfluorene (1.0 eq) and glacial acetic acid (approx. 10-15 mL per gram of substrate). Stir until the solid is fully dissolved. Gentle heating on a steam bath may be required.

-

Reagent Addition: In a separate beaker, dissolve sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O, approx. 2.5-3.0 eq) in a minimal amount of water and add it to the reaction mixture. Alternatively, for better control over the exothermic reaction, add the solid sodium dichromate in small portions.[17]

-

Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours). The solution will turn a deep green/black color.

-

Quenching and Precipitation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a large beaker containing ice water (approx. 10 times the volume of the acetic acid).

-

Isolation: The crude 2-methyl-9H-fluoren-9-one will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove chromium salts and acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a yellow crystalline solid.

Advantages and Disadvantages

-

Advantages: High yields, reliable, relatively fast reaction time.

-

Disadvantages: Extreme toxicity of Cr(VI) reagents, generation of hazardous chromium waste, harsh acidic conditions may not be suitable for sensitive substrates.

Method 2: Catalytic Air Oxidation

This approach represents a more sustainable and industrially viable route for the synthesis of fluorenones.[8] It leverages the inherent acidity of the C9 protons (pKa ≈ 22.6 in DMSO) to initiate an autoxidation pathway.[2]

Mechanism and Rationale

The key to this method is the initial deprotonation of 2-methylfluorene at the C9 position by a strong base (e.g., NaOH, KOH) to form the fluorenyl anion.[3] This anion is highly susceptible to attack by molecular oxygen (a diradical). The reaction proceeds through a radical chain mechanism involving peroxide intermediates, which ultimately decompose to form the ketone product and water.[1] A phase-transfer catalyst (e.g., a quaternary ammonium salt) is often employed to shuttle the hydroxide base from the aqueous phase to the organic phase where the substrate resides.[9]

Detailed Experimental Protocol

-

Setup: In a flask equipped with a mechanical stirrer (for efficient phase mixing) and an air/oxygen inlet tube, combine 2-methylfluorene (1.0 eq), an aprotic, water-immiscible solvent (e.g., toluene or α-methylnaphthalene), and a phase-transfer catalyst like a quaternary salt.[9]

-

Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/w).[9]

-

Reaction: Stir the two-phase mixture vigorously to create a large surface area while bubbling air or oxygen through the solution at ambient temperature.

-

Monitoring: The reaction progress can be monitored by TLC. The organic phase will typically develop a deep color as the fluorenyl anion forms.

-

Work-up: Once the reaction is complete, stop the stirring and air flow. Separate the organic layer.

-

Washing: Wash the organic layer with water and then with brine to remove residual base and catalyst.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization.

Advantages and Disadvantages

-

Advantages: Environmentally friendly ("green"), uses inexpensive reagents (air, NaOH), operates under mild conditions, safer for scale-up.

-

Disadvantages: Can be slower than stoichiometric methods, requires efficient mixing, catalyst optimization may be necessary, potential for side reactions if not controlled properly.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1: Sodium Dichromate | Method 2: Catalytic Air Oxidation |

| Oxidant | Sodium Dichromate (Na₂Cr₂O₇) | Air / Oxygen (O₂) |

| Typical Yield | High (>80%) | Good to High (75-95%)[9] |

| Reaction Conditions | Reflux in Acetic Acid (~118°C) | Ambient Temperature |

| Reaction Time | 1-3 hours | 4-24 hours |

| Reagent Cost | Moderate | Low |

| Waste Stream | Hazardous Cr(III) salts | Water |

| Safety Concerns | Highly toxic, carcinogenic Cr(VI)[12][16] | Standard organic solvent handling |

| Scalability | Poor (due to waste and safety) | Excellent |

Purification and Characterization

Regardless of the synthetic method, the final product requires purification and characterization to confirm its identity and purity.

-

Purification: Recrystallization from ethanol is typically sufficient to obtain high-purity 2-methyl-9H-fluoren-9-one as a bright yellow solid. For very high purity requirements, column chromatography on silica gel may be employed.[4]

-

Characterization:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum will lack the characteristic singlet for the C9 protons (around 3.9 ppm in 2-methylfluorene) and will show the expected aromatic and methyl signals.[18]

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1720 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretch.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₄H₁₀O, MW = 194.23 g/mol ).

-

Conclusion and Future Outlook

The synthesis of 2-methyl-9H-fluoren-9-one from 2-methylfluorene can be accomplished effectively through several methods. While classical oxidation with sodium dichromate is a reliable laboratory-scale procedure, its severe environmental and safety drawbacks make it unsuitable for modern, sustainable chemical manufacturing.[12][15]

Catalytic air oxidation has emerged as the superior strategy, particularly for larger-scale production.[8] Its use of mild conditions, inexpensive reagents, and benign byproducts aligns with the principles of green chemistry. Future research in this area will likely focus on developing even more active and selective catalyst systems, potentially using supported metal nanoparticles or novel phase-transfer agents, to further reduce reaction times and improve process efficiency. For any researcher or organization involved in the synthesis of fluorenones, a thorough evaluation of these catalytic, aerobic methods is strongly recommended.

References

-

Study.com. (n.d.). Oxidation of Fluorene to Fluorenone Mechanism. Retrieved from [Link]

-

Scribd. (n.d.). Oxidation of Fluorene. Retrieved from [Link]

-

Faculty of Science - Assiut University. (2017, December 6). A Study of the Kinetics and Mechanism of Oxidation of Fluorene by Alkaline Hexacyanoferrate(III). Retrieved from [Link]

-

Chegg.com. (2023, February 16). Solved: In the oxidation of fluorene lab, we oxidized.... Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of 9H-fluorene under different conditions in the presence of air. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Fluorenone-2-carboxylic acid. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Oxidation of 9-Fluorenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

-

Sentury Reagents, Inc. (2015, December 16). Sodium Dichromate Solution - Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Oxidation of fluorene by quinolinium dichromate. ESR evidence for the chromium(V) species. Retrieved from [Link]

-

Mallinckrodt Chemical Inc. (n.d.). SODIUM DICHROMATE - Material Safety Data Sheet. Retrieved from [Link]

-

Redox. (2023, March 14). Safety Data Sheet Sodium Bichromate Solution. Retrieved from [Link]

-

Hill Brothers Chemical Company. (2006, May 23). Material Safety Data Sheet Sodium Dichromate, Dihydrate. Retrieved from [Link]

-

Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

EPA NEPAL. (n.d.). Air Oxidation Processes in Synthetic Organic Chemical Manufacturing Industry: Background Information for Proposed Standards. Retrieved from [Link]

-

PubMed. (1996, March). Catalytic oxidation for air pollution control. Retrieved from [Link]

- Google Patents. (n.d.). US4218400A - Process for the production of fluorenone by catalytic oxidation of fluorene.

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). WO2017177531A1 - Method for preparing 9-fluorenone from fluorene.

-

National Institutes of Health. (n.d.). N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine. Retrieved from [Link]

-

University of York. (n.d.). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN1754867A - Method for oxidizing fluorene to 9-fluorenone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorene - Wikipedia [en.wikipedia.org]

- 3. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]

- 4. scribd.com [scribd.com]

- 5. Solved In the oxidation of fluorene lab, we oxidized | Chegg.com [chegg.com]

- 6. Jones oxidation - Wikipedia [en.wikipedia.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US4218400A - Process for the production of fluorenone by catalytic oxidation of fluorene - Google Patents [patents.google.com]

- 10. Jones Oxidation [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. senturyreagents.com [senturyreagents.com]

- 13. schoolcraft.mi.newlook.safeschoolssds.com [schoolcraft.mi.newlook.safeschoolssds.com]

- 14. fishersci.com [fishersci.com]

- 15. redox.com [redox.com]

- 16. hillbrothers.com [hillbrothers.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. aiinmr.com [aiinmr.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-methyl-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-9H-fluoren-9-one is a derivative of the polycyclic aromatic hydrocarbon fluorenone, characterized by a methyl group substitution at the C2 position. The rigid, planar fluorenone core, combined with the electronic influence of the methyl substituent, imparts unique physicochemical properties to this molecule, making it a person of interest in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive analysis of the molecular structure, bonding, spectroscopic signature, and synthetic considerations for 2-methyl-9H-fluoren-9-one, offering insights for its application in research and drug development.

Molecular Structure and Bonding

The foundational structure of 2-methyl-9H-fluoren-9-one is the fluorene system, which consists of two benzene rings fused to a central five-membered ring. The presence of a ketone at the C9 position and a methyl group at the C2 position defines the specific properties of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methyl-9H-fluoren-9-one is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| IUPAC Name | 2-methylfluoren-9-one | PubChem |

| CAS Number | 2840-51-9 | [3] |

| SMILES | CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | PubChem |

| XLogP3 | 3.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Bonding Analysis

The bonding in 2-methyl-9H-fluoren-9-one is characterized by a delocalized π-electron system extending across the fused aromatic rings. This extensive conjugation is a key determinant of its electronic and photophysical properties. The carbonyl group at C9 acts as an electron-withdrawing group, influencing the electron density distribution throughout the molecule.

The introduction of a methyl group at the C2 position introduces a subtle but significant perturbation to the electronic structure. As an electron-donating group through hyperconjugation, the methyl substituent can influence the reactivity and spectral properties of the fluorenone core. Computational studies on substituted fluorenes have shown that the nature and position of substituents can modulate the HOMO-LUMO energy gap, which in turn affects the molecule's electronic transitions and reactivity.[4][5]

Synthesis of 2-methyl-9H-fluoren-9-one

A common and efficient method for the synthesis of fluorenones is the oxidation of the corresponding fluorene.[6] For instance, 9-fluorenones with nitro, halogen, or alkyl groups can be synthesized with high yield and purity through the aerobic oxidation of 9H-fluorenes in the presence of a base like potassium hydroxide in a solvent such as tetrahydrofuran (THF) under ambient conditions.[6]

Another versatile approach is the palladium-catalyzed carbonylative cyclization of o-halobiaryls. This method allows for the synthesis of a wide range of substituted fluoren-9-ones with good functional group tolerance.[7]

A potential synthetic route to 2-methyl-9H-fluoren-9-one is the palladium-catalyzed carbonylation and cyclization of 2-iodo-4'-methyl-1,1'-biphenyl. This method has been reported to produce the desired product in high yield.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. sites.unimi.it [sites.unimi.it]

- 3. 2-Methyl-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Electronic Properties of Fluoreno[2,1-a]fluorenedione and Fluoreno[1,2-a]fluorenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-methyl-9H-fluoren-9-one: A Technical Guide

Introduction

2-methyl-9H-fluoren-9-one (CAS No: 2840-51-9, Molecular Formula: C₁₄H₁₀O) is a ketone derivative of 2-methylfluorene.[1] The rigid, planar structure of the fluorenone core, combined with the electronic properties of the carbonyl group and the methyl substituent, makes it a molecule of interest in organic synthesis and materials science.[1] Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic methods are the cornerstone of this characterization. This guide will provide a detailed examination of the expected spectroscopic signatures of 2-methyl-9H-fluoren-9-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-methyl-9H-fluoren-9-one.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm and serves as a reference point.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Ensure the magnetic field is locked onto the deuterium signal of the solvent and that the sample is spinning at the appropriate rate (typically ~20 Hz) to average out magnetic field inhomogeneities.

-

Shim the magnetic field to achieve optimal resolution, characterized by sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, the number of scans, and the relaxation delay.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and between protons and carbons, respectively, aiding in unambiguous signal assignment.

-

¹H NMR Spectroscopy

Analysis of 9-fluorenone (Parent Compound):

The ¹H NMR spectrum of 9-fluorenone provides a baseline for understanding the spectrum of its methylated derivative. The aromatic region of 9-fluorenone is complex due to the coupling between the eight aromatic protons. The chemical shifts for 9-fluorenone in CDCl₃ are approximately:

Predicted ¹H NMR Spectrum of 2-methyl-9H-fluoren-9-one:

The introduction of a methyl group at the 2-position breaks the symmetry of the molecule, leading to a more complex aromatic region with seven distinct aromatic signals. The methyl group itself will appear as a singlet in the aliphatic region.

Table 1: Predicted ¹H NMR Data for 2-methyl-9H-fluoren-9-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.4 - 2.5 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

| ~ 7.2 - 7.8 | Multiplets | 7H | Aromatic Protons | The aromatic protons will appear as a series of multiplets due to complex spin-spin coupling. The exact chemical shifts will be influenced by the electron-donating nature of the methyl group and the electron-withdrawing effect of the carbonyl group. |

¹³C NMR Spectroscopy

Analysis of 9-fluorenone (Parent Compound):

The ¹³C NMR spectrum of 9-fluorenone in CDCl₃ shows the following approximate chemical shifts:

-

δ 120.7, 124.7, 129.5, 134.6, 135.1, 144.9, 194.3[4]

The signal at δ 194.3 is characteristic of the carbonyl carbon.[4]

Predicted ¹³C NMR Spectrum of 2-methyl-9H-fluoren-9-one:

The methyl substituent will cause a downfield shift (ipso-effect) at C-2 and will also influence the chemical shifts of the other carbons in the same ring. The loss of symmetry will result in 14 distinct carbon signals (13 aromatic and 1 methyl).

Table 2: Predicted ¹³C NMR Data for 2-methyl-9H-fluoren-9-one

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 193-195 | C=O | The carbonyl carbon chemical shift is expected to be similar to that of 9-fluorenone. |

| ~ 120-145 | Aromatic Carbons | A complex set of signals for the 12 aromatic carbons. The carbon bearing the methyl group (C-2) will be shifted downfield. |

| ~ 20-22 | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: Acquiring IR Spectra

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-methyl-9H-fluoren-9-one with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Interpretation of the IR Spectrum

The IR spectrum of 2-methyl-9H-fluoren-9-one is expected to be dominated by the strong absorption of the carbonyl group and the various C-H and C-C stretching and bending vibrations of the aromatic rings and the methyl group.

Table 3: Predicted IR Absorption Bands for 2-methyl-9H-fluoren-9-one

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~ 3100-3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds. |

| ~ 2920, 2850 | Aliphatic C-H Stretch | Weak | Corresponding to the methyl group. |

| ~ 1715 | C=O Stretch | Strong | This is a key diagnostic peak for the ketone functional group. Conjugation with the aromatic system lowers the frequency compared to a simple aliphatic ketone.[5] |

| ~ 1600, 1450 | Aromatic C=C Stretch | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the aromatic rings. |

| ~ 1300-1000 | C-H Bending and C-C Stretching | Medium | A complex region often referred to as the "fingerprint region," which is unique to the molecule. |

| Below 900 | Out-of-plane C-H Bending | Medium to Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

Step-by-Step Methodology (Electron Ionization - GC-MS):

-

Sample Introduction:

-

A dilute solution of 2-methyl-9H-fluoren-9-one in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into a gas chromatograph (GC).

-

The GC separates the components of the sample, and the pure compound elutes into the mass spectrometer.

-

-

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a radical cation (M⁺•), the molecular ion.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Interpretation of the Mass Spectrum

The mass spectrum of 2-methyl-9H-fluoren-9-one is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrum Data for 2-methyl-9H-fluoren-9-one

| m/z | Ion | Fragmentation Pathway |

| 194 | [M]⁺• | Molecular Ion (C₁₄H₁₀O)⁺• |

| 165 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for aromatic ketones. |

| 166 | [M - CO]⁺• | Loss of carbon monoxide, another characteristic fragmentation of ketones. |

| 139 | [M - CHO - C₂H₂]⁺ | Subsequent loss of acetylene from the [M - CHO]⁺ fragment. |

The mass spectrum of the related compound, 2-methyl-9H-fluorene, shows a molecular ion at m/z 180 and significant fragments corresponding to the loss of methyl and other small hydrocarbon moieties.[6][7][8][9] This suggests that the fluorene core is relatively stable.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for 2-methyl-9H-fluoren-9-one. By leveraging the known data of the parent 9-fluorenone and fundamental spectroscopic principles, we have predicted the key features of the ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided experimental protocols offer a standardized approach for acquiring high-quality data for this and related compounds. This comprehensive analysis serves as a valuable resource for scientists and researchers in the positive identification and characterization of 2-methyl-9H-fluoren-9-one.

References

-

Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation - ResearchGate. (2025). Retrieved from [Link]

-

9H-Fluorene, 2-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

9H-Fluorene, 2-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

2-Methylfluorene - SpectraBase. (n.d.). Retrieved from [Link]

-

9H-Fluorene, 2-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

9H-Fluorene, 2-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - NIH. (2021). Retrieved from [Link]

-

bmse000521 9-fluorenone at BMRB. (n.d.). Retrieved from [Link]

-

Fluorenone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - Beilstein Journals. (2021). Retrieved from [Link]

-

9-[(9-methyl-9H-fluoren-9-yl)methyl]- - SpectraBase. (n.d.). Retrieved from [Link]

-

9H-Fluorene-9-methanol - PubChem. (n.d.). Retrieved from [Link]

-

Fluorenone - PubChem. (n.d.). Retrieved from [Link]

-

A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives | ACS Catalysis. (2026). Retrieved from [Link]

-

9H-Fluoren-9-one - NIST WebBook. (n.d.). Retrieved from [Link]

-

2-Methyl-9H-fluoren-9-one - Chem-Space. (n.d.). Retrieved from [Link]

-

Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation - ResearchGate. (2025). Retrieved from [Link]

-

Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - MDPI. (2023). Retrieved from [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.). Retrieved from [Link]

-

Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications - MDPI. (n.d.). Retrieved from [Link]

-

2-Fluoro-9-fluorenone - SpectraBase. (n.d.). Retrieved from [Link]

-

9H-Fluorene, 9-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - MDPI. (n.d.). Retrieved from [Link]

-

Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC - NIH. (n.d.). Retrieved from [Link]

-

9H-Fluoren-9-one - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]

- 4. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 5. Page loading... [guidechem.com]

- 6. 9H-Fluorene, 2-methyl- [webbook.nist.gov]

- 7. 9H-Fluorene, 2-methyl- [webbook.nist.gov]

- 8. 9H-Fluorene, 2-methyl- [webbook.nist.gov]

- 9. 9H-Fluorene, 2-methyl- [webbook.nist.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Methyl-9H-fluoren-9-one

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-9H-fluoren-9-one, a critical parameter for its application in pharmaceutical development and materials science. In the absence of extensive empirical data for this specific derivative, this document synthesizes information on the solubility of parent compounds, fluorene and fluoren-9-one, to establish a predictive solubility framework. Furthermore, this guide details robust experimental methodologies for precise solubility determination and explores powerful thermodynamic models for the correlation and prediction of solubility behavior. This document is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and optimization of processes involving 2-methyl-9H-fluoren-9-one.

Introduction: The Significance of 2-Methyl-9H-fluoren-9-one and Its Solubility

2-Methyl-9H-fluoren-9-one is a derivative of fluorenone, a polycyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis. The introduction of a methyl group at the 2-position can modulate the electronic properties and steric profile of the fluorenone core, making it a compound of interest for applications ranging from the development of novel therapeutics to the engineering of advanced organic electronic materials.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. In the context of drug development, aqueous and organic solvent solubility are critical determinants of bioavailability, formulation feasibility, and the design of purification processes. For materials science applications, solubility governs the ability to process the material from solution, such as in spin-coating for thin-film electronics or in the formation of crystalline structures with desired properties.

Understanding and predicting the solubility of 2-methyl-9H-fluoren-9-one is therefore not merely an academic exercise but a practical necessity for harnessing its full potential. This guide provides a foundational understanding of its likely solubility behavior and equips the researcher with the tools to experimentally verify and model this critical parameter.

Predicted Solubility Profile of 2-Methyl-9H-fluoren-9-one

Direct quantitative solubility data for 2-methyl-9H-fluoren-9-one is not extensively available in the public domain. However, by examining the solubility of the parent compounds, fluorene and fluoren-9-one, and considering the influence of the methyl substituent, we can construct a robust predictive framework.

2.1. The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction.[1] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The molecular structure of 2-methyl-9H-fluoren-9-one, featuring a large, rigid, and predominantly non-polar aromatic core with a polar ketone group, suggests a nuanced solubility profile. It is expected to exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents.

2.2. The Influence of the Methyl Group

The addition of a methyl group to the fluorenone backbone is anticipated to enhance its solubility in many organic solvents. This "magic methyl" effect, as it is sometimes referred to in medicinal chemistry, can be attributed to several factors.[2] The methyl group can disrupt the crystal lattice packing of the solid, reducing the energy required to break intermolecular forces and dissolve the compound. Additionally, the methyl group increases the overall non-polar character of the molecule, which can improve its interaction with non-polar and moderately polar organic solvents.

2.3. Comparative Solubility of Parent Compounds

To provide a quantitative basis for prediction, the experimentally determined solubilities of fluorene and fluoren-9-one in various organic solvents are presented in Table 1. It is a reasonable starting assumption that the solubility of 2-methyl-9H-fluoren-9-one will follow similar trends, with a general enhancement in solubility across the board, particularly in less polar solvents.

Table 1: Solubility of Fluorene and Fluoren-9-one in Select Organic Solvents

| Solvent | Fluorene Solubility (Mole Fraction) at ~298 K | Fluoren-9-one Solubility |

| Toluene | High | Very Soluble[3] |

| Benzene | High | Soluble[3] |

| Acetone | Moderate | Soluble[3] |

| Ethanol | Low to Moderate | Soluble[3] |

| Carbon Tetrachloride | - | Sparingly Soluble[3] |

| Water | - | Insoluble[3] |

Note: The qualitative solubility of fluoren-9-one is sourced from the CRC Handbook of Chemistry and Physics.[3] Quantitative data for fluorene can be found in various chemical engineering journals.

Based on this comparative data, it is predicted that 2-methyl-9H-fluoren-9-one will exhibit good solubility in aromatic solvents like toluene and benzene, and moderate solubility in ketones like acetone. Its solubility in alcohols such as ethanol is likely to be lower but still significant. In highly polar solvents like water, it is expected to be practically insoluble.

Experimental Determination of Equilibrium Solubility

To move beyond prediction and obtain precise solubility data, rigorous experimental determination is essential. The equilibrium shake-flask method is the gold standard for measuring thermodynamic solubility.[4][5] High-throughput screening methods are also valuable for rapid assessment in early-stage research.[3][6][7]

3.1. The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method establishes the equilibrium concentration of a solute in a solvent at a given temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-methyl-9H-fluoren-9-one to a vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or incubator with agitation (e.g., on a shaker or with a magnetic stirrer).

-

Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and precipitation rates are equal. The required time can vary depending on the compound and solvent and may need to be determined empirically.[8]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent.

-

Analyze the concentration of 2-methyl-9H-fluoren-9-one in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[9]

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the equilibrium solubility of 2-methyl-9H-fluoren-9-one in the chosen solvent at the specified temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

3.2. High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents or formulation conditions, high-throughput methods are employed. These often involve miniaturized versions of the shake-flask method in 96-well plates.[3] Detection methods can include UV-Vis spectroscopy, nephelometry (light scattering to detect undissolved particles), or rapid LC-MS analysis. While these methods may offer kinetic solubility rather than true thermodynamic equilibrium, they are invaluable for lead optimization and formulation development.[3]

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility method.

Thermodynamic Modeling of Solubility

Thermodynamic models are powerful tools for correlating and predicting solubility data. They can reduce the number of experiments required and provide insights into the dissolution process.

4.1. The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of solids in liquids as a function of temperature.[10][11][12] The modified Apelblat equation is given by:

ln(x) = A + B/T + C*ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the model to experimental data.

The Apelblat model is valued for its simplicity and its ability to accurately fit experimental solubility data with a small number of parameters.[13]

4.2. The Non-Random Two-Liquid (NRTL) Model

The NRTL model is a local composition model used to describe the activity coefficients in liquid mixtures.[14] It is particularly useful for systems with partial miscibility. The NRTL equation relates the activity coefficient of a component to the mole fractions and binary interaction parameters that account for the non-random distribution of molecules in the mixture. While more complex than the Apelblat model, the NRTL model can provide a more physically meaningful description of the intermolecular interactions that govern solubility.[15][16][17]

4.3. The Abraham Solvation Parameter Model

The Abraham solvation parameter model is a linear free energy relationship that can be used to predict the solubility of a compound in a wide range of solvents.[18][19][20][21][22] The model uses a set of solute descriptors that quantify the solute's size, polarizability, and hydrogen bonding acidity and basicity, and corresponding solvent parameters. This model is highly predictive and can be used to estimate solubility in solvents for which no experimental data is available, making it a valuable tool in early-stage solvent screening.

Diagram 2: Molecular Structures and Key Features

Caption: Comparison of fluoren-9-one and 2-methyl-9H-fluoren-9-one structures.

Conclusion and Recommendations

While direct experimental data for the solubility of 2-methyl-9H-fluoren-9-one is sparse, a predictive framework based on the solubility of its parent compounds and the known effects of methyl substitution provides a strong foundation for researchers. It is anticipated that 2-methyl-9H-fluoren-9-one will exhibit favorable solubility in a range of common organic solvents, particularly those with aromatic or moderate polarity characteristics.

For definitive solubility data, the equilibrium shake-flask method is recommended as the gold standard. The resulting experimental data can then be effectively correlated and extended using thermodynamic models such as the modified Apelblat or NRTL equations. For broader predictive capabilities, the Abraham solvation parameter model offers a powerful in silico tool.

By combining the predictive insights with the robust experimental and modeling methodologies outlined in this guide, researchers can confidently navigate the solvent landscape for 2-methyl-9H-fluoren-9-one, accelerating progress in both pharmaceutical development and materials science.

References

-

Abraham, M. H. (n.d.). Predict Abraham Coefficients for Solvents. ACD/Labs. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). High-throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- Boetker, J. P., Rades, T., & Rantanen, J. (2011). A new method for the in situ assessment of solid-state properties during dissolution. Journal of Pharmaceutical Sciences, 100(4), 1384-1390.

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

- Chen, C. C., & Song, Y. (2004). Solubility modeling with a nonrandom two-liquid segment activity coefficient model. Industrial & Engineering Chemistry Research, 43(26), 8354-8362.

-

Dortmund Data Bank. (n.d.). Retrieved from [Link]

- Gao, Y., & Geng, L. D. (2012). Comparison and discussion of FDA, WHO and EMA guidelines on BCS-based biowaiver. Chinese New Drugs Journal, 21(24), 2861-2869.

- Jouyban, A. (2022). Michael H. Abraham and His Developed Parameters: Various Applications in Medicine, Chemistry and Biology. Pharmaceutical Sciences, 28(2), 170-173.

- Li, H., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 122, 126-140.

- Lide, D. R. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.

- Liu, K., et al. (2013). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 102(3), 976-987.

- Loftsson, T., et al. (2005). Chasing equilibrium: measuring the intrinsic solubility of weak acids and bases. Analytical Chemistry, 77(4), 983-990.

- Morgan, N., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Renon, H., & Prausnitz, J. M. (1968). Local compositions in thermodynamic excess functions for liquid mixtures. AIChE Journal, 14(1), 135-144.

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Yan, W., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.

- Zhang, C., et al. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures.

- Zhao, H., et al. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Molecules, 24(5), 925.

-

Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Non-random two-liquid model. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

PubMed Central. (n.d.). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

PubMed Central. (n.d.). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Retrieved from [Link]

-

American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

-